molecular formula C14H19BO5S B13496500 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]oxathiine 4,4-dioxide

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]oxathiine 4,4-dioxide

Cat. No.: B13496500
M. Wt: 310.2 g/mol
InChI Key: ZURDNZCZCISDOW-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione is a complex organic compound that features a boron-containing dioxaborolane group and a benzoxathiine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione typically involves the formation of the dioxaborolane group followed by its attachment to the benzoxathiine ring. One common method involves the use of pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a starting material. The reaction conditions often include the presence of a palladium catalyst and a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation reactions produce boronic acids.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione involves its interaction with specific molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and proteins. This interaction can modulate the activity of these molecules, leading to various biological effects. Additionally, the compound’s ability to participate in cross-coupling reactions allows it to be incorporated into larger molecular structures, enhancing its functionality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione stands out due to its unique combination of a dioxaborolane group and a benzoxathiine ring. This structural feature imparts distinct reactivity and functional properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of advanced materials .

Properties

Molecular Formula

C14H19BO5S

Molecular Weight

310.2 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4λ6-benzoxathiine 4,4-dioxide

InChI

InChI=1S/C14H19BO5S/c1-13(2)14(3,4)20-15(19-13)10-5-6-11-12(9-10)21(16,17)8-7-18-11/h5-6,9H,7-8H2,1-4H3

InChI Key

ZURDNZCZCISDOW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCS3(=O)=O

Origin of Product

United States

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